molecular formula C20H25N3O B2407383 3-phenyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide CAS No. 2034236-57-0

3-phenyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide

Cat. No.: B2407383
CAS No.: 2034236-57-0
M. Wt: 323.44
InChI Key: VNTZKQSYSBNNSC-UHFFFAOYSA-N
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Description

3-Phenyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide is a complex organic compound characterized by its phenyl group, pyridine ring, and piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the reaction of 4-pyridinecarboxaldehyde with piperidine to form the corresponding imine, followed by the addition of phenylpropionamide under suitable conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure purity and yield. Continuous flow reactors and automated systems are often employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: In biological research, 3-phenyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties are leveraged to create products with specific functionalities.

Mechanism of Action

The mechanism by which 3-phenyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenyl group and pyridine ring are key components that facilitate binding to these targets, leading to biological responses.

Comparison with Similar Compounds

  • 4-Phenyl-N-(1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide

  • 3-Phenyl-N-(1-(pyridin-3-yl)piperidin-4-yl)methyl)propanamide

  • 3-Phenyl-N-(1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide

Uniqueness: 3-Phenyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propanamide stands out due to its specific arrangement of functional groups, which influences its reactivity and biological activity. The presence of the pyridin-4-yl group at the piperidine ring is particularly notable, as it affects the compound's binding affinity and pharmacological properties.

Properties

IUPAC Name

3-phenyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c24-20(7-6-17-4-2-1-3-5-17)22-16-18-10-14-23(15-11-18)19-8-12-21-13-9-19/h1-5,8-9,12-13,18H,6-7,10-11,14-16H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTZKQSYSBNNSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCC2=CC=CC=C2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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